

Velmupressin Acetate: A Potent Tool for Investigating cAMP Signaling Pathways

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Compound of Interest		
Compound Name:	Velmupressin acetate	
Cat. No.:	B12427877	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Velmupressin acetate is a potent and selective synthetic peptide agonist for the vasopressin V2 receptor (V2R), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Its high affinity and selectivity for the V2R make it an invaluable tool for elucidating the intricacies of the cyclic adenosine monophosphate (cAMP) signaling cascade. The V2R is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon agonist binding, such as with **velmupressin acetate**, the activated Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This elevation in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, mediating a wide array of physiological responses. In the kidney, this pathway is crucial for regulating water reabsorption through the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells.[3][4] These application notes provide detailed protocols for utilizing **velmupressin acetate** to investigate the V2R-mediated cAMP signaling pathway.

Quantitative Data

The following table summarizes the in vitro potency of **velmupressin acetate**, providing key comparative data for experimental design.

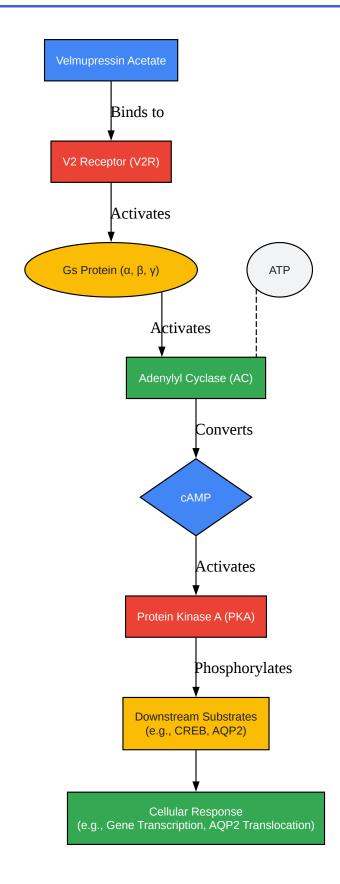


Compoun d	Receptor	Cell Line	Assay Type	Potency Metric	Value (nM)	Referenc e
Velmupres sin acetate	Human V2R (hV2R)	HEK293	cAMP Response Element Luciferase	EC50	0.07	[1][2]
Velmupres sin acetate	Rat V2R (rV2R)	HEK293	cAMP Response Element Luciferase	EC50	0.02	[1][2]

Signaling Pathway Diagram

The following diagram illustrates the canonical V2 receptor-mediated cAMP signaling pathway initiated by **velmupressin acetate**.





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Caption: V2R-mediated cAMP signaling pathway.



Experimental Protocols

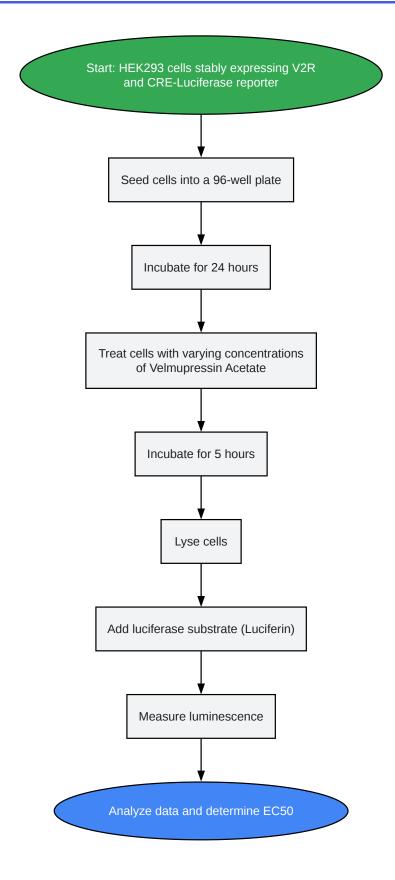
Herein are detailed protocols for key experiments to investigate the effects of **velmupressin acetate** on the cAMP signaling pathway.

In Vitro cAMP Level Measurement using a Luciferase Reporter Gene Assay

This protocol is designed to quantify the agonist activity of **velmupressin acetate** at the V2 receptor by measuring the induction of a cAMP response element (CRE)-driven luciferase reporter gene.

Experimental Workflow Diagram





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Caption: Luciferase reporter gene assay workflow.



Materials:

- HEK293 cells stably expressing the desired V2 receptor (human or rat) and a CRE-luciferase reporter construct.
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.
- · Velmupressin acetate stock solution.
- · Phosphate Buffered Saline (PBS).
- 96-well white, clear-bottom tissue culture plates.
- Luciferase assay reagent (e.g., Promega ONE-Glo™).
- Luminometer.

Procedure:

- Cell Seeding:
 - One day prior to the experiment, trypsinize and count the HEK293-V2R-CRE-Luc cells.
 - Seed the cells into a 96-well white, clear-bottom plate at a density of 20,000 cells per well in 100 μL of complete growth medium.
 - Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
- Compound Preparation and Treatment:
 - \circ Prepare a serial dilution of **velmupressin acetate** in serum-free DMEM. A typical concentration range would be from 1 pM to 1 μ M.
 - \circ Carefully remove the growth medium from the cells and replace it with 90 μL of serum-free DMEM.



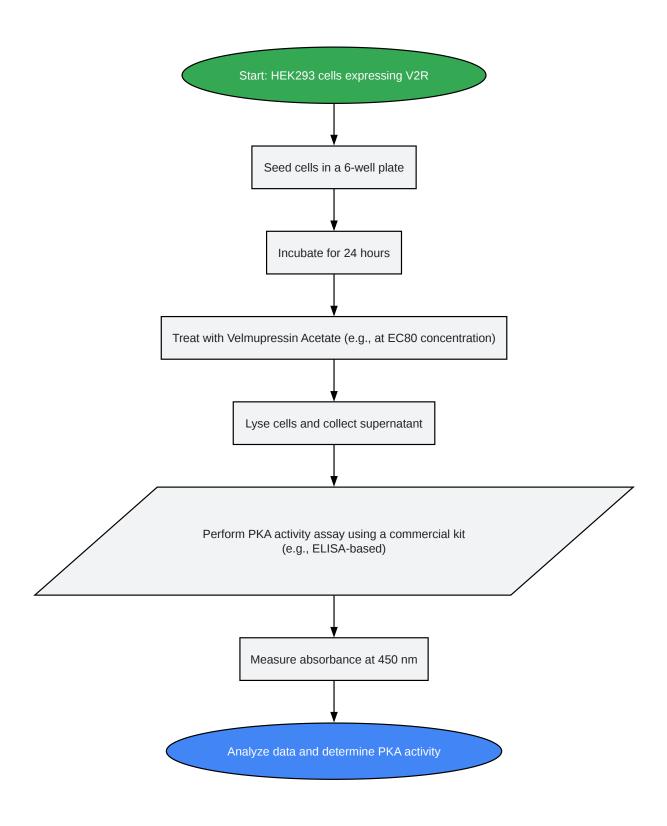
- Add 10 μL of the diluted velmupressin acetate to the respective wells. For the negative control, add 10 μL of serum-free DMEM.
- Incubation:
 - Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5 hours.
- Luminescence Measurement:
 - Remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes.
 - Prepare the luciferase assay reagent according to the manufacturer's instructions.
 - Add 100 μL of the luciferase assay reagent to each well.
 - Incubate the plate at room temperature for 10 minutes to allow for cell lysis and stabilization of the luminescent signal.
 - Measure the luminescence using a luminometer.
- Data Analysis:
 - Subtract the background luminescence (wells with no cells) from all readings.
 - Normalize the data to the vehicle control.
 - Plot the normalized luminescence values against the logarithm of the velmupressin acetate concentration.
 - Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC50 value.

PKA Activity Assay

This protocol describes a method to measure the activity of PKA in cell lysates following stimulation with **velmupressin acetate**.

Experimental Workflow Diagram





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Caption: PKA activity assay workflow.



Materials:

- HEK293 cells expressing the V2 receptor.
- · Complete growth medium.
- Velmupressin acetate.
- 6-well tissue culture plates.
- · Cell lysis buffer.
- PKA activity assay kit (e.g., Abcam ab139435 or Arbor Assays K027-H1).[5][6]
- Microplate reader.

Procedure:

- · Cell Culture and Treatment:
 - Seed HEK293-V2R cells in 6-well plates and grow to 80-90% confluency.
 - Starve the cells in serum-free medium for 2-4 hours prior to treatment.
 - Treat the cells with velmupressin acetate at a concentration that elicits a robust response (e.g., EC80) for a predetermined time (e.g., 15-30 minutes). Include a vehicle-treated control.
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.



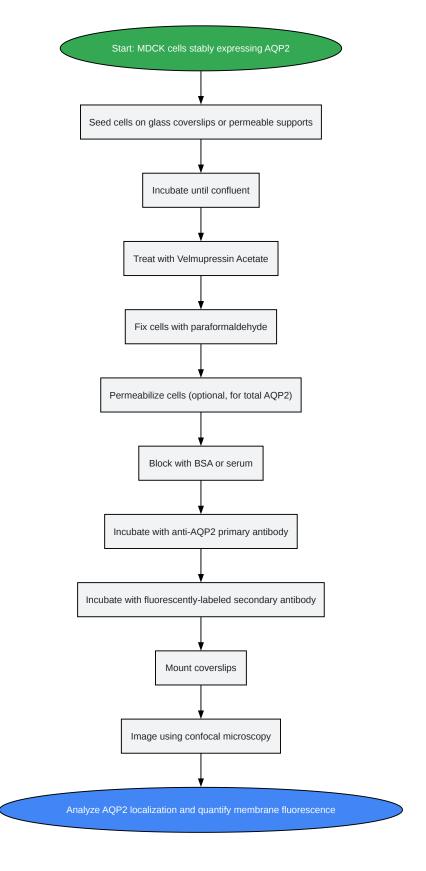
- Collect the supernatant containing the cell lysate.
- PKA Activity Assay:
 - Perform the PKA activity assay according to the manufacturer's protocol of the chosen kit.
 This typically involves adding the cell lysate to a microplate pre-coated with a PKA substrate, followed by the addition of ATP to initiate the phosphorylation reaction.
- Detection and Measurement:
 - The phosphorylated substrate is then detected using a specific antibody, often in an ELISA format with a colorimetric or fluorescent readout.
 - Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
- Data Analysis:
 - Calculate the PKA activity based on the standard curve provided in the kit.
 - Compare the PKA activity in velmupressin acetate-treated samples to the vehicle-treated control.

Aquaporin-2 (AQP2) Translocation Assay

This protocol is for visualizing and quantifying the translocation of AQP2 from intracellular vesicles to the plasma membrane in response to **velmupressin acetate** stimulation.

Experimental Workflow Diagram





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